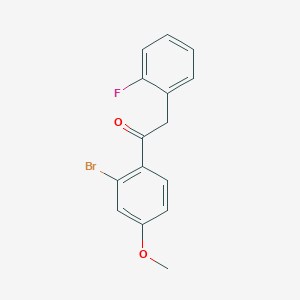

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO2/c1-19-11-6-7-12(13(16)9-11)15(18)8-10-4-2-3-5-14(10)17/h2-7,9H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQQPOSHHPZVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one, with the molecular formula and a molecular weight of 323.16 g/mol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following structural features:

- IUPAC Name : 1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethanone

- Molecular Formula :

- Molecular Weight : 323.16 g/mol

- Canonical SMILES :

COC1=CC(=C(C=C1)C(=O)CC2=CC=CC=C2F)Br

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds with similar structures have been tested against various bacterial strains, including Mycobacterium tuberculosis. The inhibition of essential enzymes in bacterial cell wall synthesis has been a focal point, particularly targeting decaprenylphosphoryl-β-D-ribose-oxidase (DprE1), which plays a crucial role in mycobacterial growth.

| Compound | Target | IC50 (μM) |

|---|---|---|

| BOK-2 | DprE1 | 2.2 ± 0.1 |

| BOK-3 | DprE1 | 3.0 ± 0.6 |

These findings suggest that structural modifications in similar compounds can enhance their efficacy against resistant strains of bacteria, making them promising candidates for further development .

Antioxidant Activity

The antioxidant properties of the compound have also been investigated. Studies utilizing various assays demonstrate that similar phenolic compounds can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit DprE1 affects the synthesis of mycobacterial cell walls, which is critical for bacterial survival.

- Radical Scavenging : Its structural characteristics allow it to interact with reactive oxygen species (ROS), thereby reducing oxidative damage in cells.

Case Study: Antimycobacterial Activity

In a recent study focusing on the synthesis and evaluation of phenyl ketones, researchers identified several derivatives that demonstrated significant antimycobacterial activity. The study highlighted that modifications at specific positions on the aromatic rings could enhance potency against M. tuberculosis .

Research Findings on Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that:

- The presence of halogen substituents (bromo and fluoro groups) significantly influences biological activity.

- The methoxy group enhances solubility and bioavailability, contributing to the overall efficacy of the compound.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing Groups (EWGs) : Fluorine and bromine atoms enhance electrophilicity at the ketone carbon, facilitating nucleophilic attacks. For example, 2-fluoro substituents increase reactivity in Suzuki-Miyaura couplings compared to chloro analogues .

- Thermal Stability : Compounds with fused heterocycles (e.g., triazole-thio derivatives) exhibit higher melting points due to increased rigidity and π-stacking interactions .

Preparation Methods

Multi-Step Synthesis via Halogenated Benzoic Acid Derivatives and Grignard Reagents

A patented and high-yielding synthetic route for structurally related halogenated acetophenones involves:

- Step 1: Bromination of 2-fluorobenzoic acid derivatives under controlled conditions using nitric acid, silver nitrate catalyst, and bromine in glacial acetic acid to selectively introduce bromine at the 5-position. This step achieves approximately 85% yield.

- Step 2: Conversion of the brominated benzoic acid to the corresponding benzoyl chloride using thionyl chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride to form a Weinreb amide intermediate with near quantitative yield (~99%).

- Step 3: Reaction of the Weinreb amide with methyl Grignard reagents (e.g., methylmagnesium chloride) in anhydrous conditions to afford the target alpha-bromoacetophenone with about 95% yield.

This method is notable for:

- High overall yield (~80%) for the target halogenated ketone.

- Absence of isomeric by-products, simplifying purification.

- Scalability suitable for industrial production.

Although the patent specifically describes 1-(5-bromo-4-chloro-2-fluorophenyl)ethanone, the synthetic logic and conditions can be adapted to 1-(2-bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one by replacing the chloro substituent with a methoxy group on the aromatic ring and adjusting reaction parameters accordingly.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| One-Pot Bromination of Secondary Alcohols | Ammonium bromide, Oxone, secondary alcohols | Moderate to High (varies) | Mild conditions, one-step, versatile | May require substrate optimization |

| Bromination of 2-Fluorobenzoic Acid + Weinreb Amide Formation + Grignard Reaction | HNO3, AgNO3, Br2; SOCl2; N,O-dimethylhydroxylamine; MeMgCl | ~80 overall | High yield, no isomers, scalable | Multi-step, requires strict anhydrous conditions |

| Classical Acetylation with AlCl3 and Acetyl Chloride (Reported for related compounds) | AlCl3, acetyl chloride, halogenated aromatics | 45-82 | Established method | Generates isomeric by-products, difficult purification |

Research Findings and Notes

- The one-pot bromination method using ammonium bromide and Oxone is a green and efficient approach for alpha-bromoketone synthesis, applicable to a range of aromatic secondary alcohols. This method avoids the use of hazardous bromine gas and harsh Lewis acids.

- The Weinreb amide intermediate strategy provides excellent control over ketone formation, preventing over-addition and side reactions common in direct Grignard addition to esters or acid chlorides. This approach is particularly effective for halogenated and functionalized aromatic substrates.

- Attempts to use direct acetylation of halogenated aromatic rings with AlCl3 and acetyl chloride often result in isomer mixtures, reducing yield and complicating purification. This is less desirable for complex substituted ketones like this compound.

- No reports were found of significant alternative synthetic routes such as palladium-catalyzed cross-coupling or direct fluorination/bromination on the fully assembled ketone, suggesting the above methods remain the most practical.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-4-methoxyphenyl)-2-(2-fluorophenyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:

- Step 1: Bromination of 4-methoxyacetophenone to introduce the bromo group at the 2-position, as seen in analogous brominated acetophenones .

- Step 2: Coupling with a 2-fluorophenylacetylene or Grignard reagent under palladium catalysis. Reaction optimization includes adjusting temperature (e.g., 60–80°C), solvent polarity (THF or DMF), and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) to improve yields .

- Key Parameters: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions. For example, the 2-bromo group causes deshielding (~δ 7.5–8.0 ppm in ¹H NMR), while the methoxy proton resonates at δ ~3.8 ppm .

- X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for structure refinement. Crystal growth via slow evaporation (solvent: dichloromethane/hexane) yields monoclinic crystals (space group P2₁/c) with R-factors < 0.06 .

- IR and Mass Spectrometry: Confirm carbonyl (C=O stretch ~1675 cm⁻¹) and aryl-halogen bonds via IR. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+Na]⁺) with < 2 ppm error .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

- Derivative Synthesis: Modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl) and compare bioactivity. For example, derivatives in showed antibacterial activity (MIC: 2–16 µg/mL) against S. aureus .

- Assay Design: Conduct in vitro antimicrobial (broth microdilution) and cytotoxicity (MTT assay) studies. Correlate activity with electronic (Hammett σ values) and steric (Taft parameters) effects of substituents .

- Data Analysis: Use multivariate regression to identify key structural contributors. For instance, bulky substituents at the 4-methoxy position may enhance membrane penetration .

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

Methodological Answer:

- Comparative Analysis: Compare bond lengths and angles with analogous structures. For example, the dihedral angle between the bromophenyl and fluorophenyl rings in this compound (~45°) differs from 2-bromo-4-methylpropiophenone (~30°), affecting π-π stacking .

- Density Functional Theory (DFT): Optimize geometry using B3LYP/6-311G(d,p) and validate against experimental data. Discrepancies > 0.05 Å in bond lengths suggest lattice packing effects .

Q. What computational methods are suitable for probing reaction mechanisms involving this compound?

Methodological Answer:

- Mechanistic Studies: Use Gaussian or ORCA software to model reaction pathways. For example, calculate activation energies for bromination steps (ΔG‡ ~25 kcal/mol) via transition state optimization .

- Molecular Dynamics (MD): Simulate solvent effects (e.g., DMSO vs. toluene) on reaction kinetics. Radial distribution functions (RDFs) can highlight solvent-solute interactions .

Q. How should researchers address conflicting bioactivity data in pharmacological studies?

Methodological Answer:

- Data Validation: Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing). For inconsistent MIC values, test compound purity via HPLC (>95%) and control for solvent effects (DMSO ≤1% v/v) .

- Meta-Analysis: Aggregate results from multiple studies. For example, if fluorophenyl derivatives show variable antifungal activity, subgroup analysis by fungal strain (e.g., C. albicans vs. A. fumigatus) may clarify trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.